Cas no 100840-63-9 (3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride)

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride structure
100840-63-9 structure
Product Name:3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride
CAS No:100840-63-9
MF:C10H13ClF3NO
MW:255.664532423019
CID:1086080
PubChem ID:53439590
Update Time:2025-07-23

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride
    • 3-[4-(trifluoromethyl)phenoxy]propan-1-amine,hydrochloride
    • SB81371
    • DTXSID00702017
    • 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
    • BS-26341
    • 3-(4-(TRIFLUOROMETHYL)PHENOXY)PROPAN-1-AMINEHYDROCHLORIDE
    • SCHEMBL1246238
    • MFCD11036183
    • 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine, HCl
    • 100840-63-9
    • 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl
    • 3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
    • Inchi: 1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H
    • InChI Key: PVVRPXJDSVGEQT-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1C=CC(=CC=1)OCCCN)(F)F

Computed Properties

  • Exact Mass: 255.063776g/mol
  • Monoisotopic Mass: 255.063776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 255.66g/mol
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.93530

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride Security Information

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Additional information on 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Introduction to 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (CAS No. 100840-63-9)

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (CAS No. 100840-63-9) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the class of amine derivatives, featuring a trifluoromethyl group and a phenoxy moiety, which contribute to its distinct chemical behavior and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in drug synthesis and research.

The presence of the trifluoromethyl group in the molecular structure is particularly noteworthy, as it is a well-known pharmacophore that influences the metabolic stability, lipophilicity, and binding affinity of molecules. This feature has been extensively studied in the development of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The phenoxy group further contributes to the compound's interactions with biological targets, potentially modulating receptor activity and enzyme inhibition.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing trifluoromethyl and phenoxy substituents. For instance, studies have demonstrated that such structural motifs can enhance the binding affinity to certain enzymes and receptors, thereby improving drug efficacy. Additionally, the amine functionality in 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride provides a site for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored biological properties.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel molecules with improved pharmacokinetic profiles. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of specific kinases involved in cancer progression. The ability to modify both the trifluoromethyl and phenoxy portions of the molecule allows for fine-tuning of its biological activity, making it a versatile tool for drug discovery.

The hydrochloride salt form of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride offers several advantages in terms of handling and formulation. Its enhanced solubility facilitates its use in solution-based assays and pharmaceutical formulations, while its stability under various conditions ensures consistent performance in experimental settings. These attributes make it an attractive candidate for both academic research and industrial applications.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have revealed insights into how the trifluoromethyl group influences the conformational flexibility and electronic properties of the molecule. These findings have guided rational drug design efforts, enabling researchers to predict and optimize the biological activity of novel derivatives more efficiently.

In conclusion, 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (CAS No. 100840-63-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it a valuable asset in the development of new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases.

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